2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 680213-89-2
VCID: VC7921212
InChI: InChI=1S/C14H8Cl3F3N2O/c15-9-2-1-3-10(16)7(9)6-22-13(23)11-8(14(18,19)20)4-5-21-12(11)17/h1-5H,6H2,(H,22,23)
SMILES: C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl
Molecular Formula: C14H8Cl3F3N2O
Molecular Weight: 383.6 g/mol

2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide

CAS No.: 680213-89-2

VCID: VC7921212

Molecular Formula: C14H8Cl3F3N2O

Molecular Weight: 383.6 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide - 680213-89-2

Description

2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide is a synthetic organic compound belonging to the class of nicotinamide derivatives. This compound is characterized by its unique molecular structure, which includes halogen substitutions (chlorine and fluorine) and a trifluoromethyl group. Such structural features often confer significant biological activity, making it of interest in pharmaceutical and agrochemical research.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from nicotinic acid or related derivatives. The process includes:

  • Halogenation: Introduction of chlorine atoms at specific positions on the aromatic ring.

  • Amidation: Formation of the amide bond by reacting with a benzylamine derivative.

  • Trifluoromethylation: Incorporation of the trifluoromethyl group using specialized reagents.

The exact synthetic pathway may vary depending on the desired yield and purity.

Biological Relevance

Compounds with similar structures, such as nicotinamide derivatives with halogen substitutions, have been extensively studied for their pharmacological activities:

  • Antimicrobial Activity: The trifluoromethyl group enhances membrane permeability, making such compounds effective against bacterial strains .

  • Antitubercular Potential: Related nicotinamide derivatives have shown activity against Mycobacterium tuberculosis due to their ability to inhibit key enzymes in bacterial metabolism .

  • Herbicidal Activity: Nicotinamide derivatives are also explored as herbicides due to their ability to disrupt plant-specific metabolic pathways.

While specific biological data for this compound is not available, its structural similarity to other active molecules suggests potential applications in these areas.

Safety and Handling

This compound is classified as an irritant due to its halogen content and amide functionality. Proper precautions include:

  • Use of personal protective equipment (PPE) such as gloves and goggles.

  • Avoidance of inhalation or direct contact with skin.

  • Storage in a cool, dry place away from incompatible materials like strong oxidizers.

Applications

Although direct applications for this compound are not explicitly documented, its structural analogs suggest potential uses in:

  • Pharmaceutical Research: As a scaffold for developing antimicrobial or anticancer agents.

  • Agrochemical Development: As a precursor for herbicides or pesticides targeting specific plant enzymes.

  • Material Science: Due to its stability and fluorine content, it may be used in designing functional materials.

CAS No. 680213-89-2
Product Name 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide
Molecular Formula C14H8Cl3F3N2O
Molecular Weight 383.6 g/mol
IUPAC Name 2-chloro-N-[(2,6-dichlorophenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C14H8Cl3F3N2O/c15-9-2-1-3-10(16)7(9)6-22-13(23)11-8(14(18,19)20)4-5-21-12(11)17/h1-5H,6H2,(H,22,23)
Standard InChIKey HFOIXIGJNQSPIK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl
PubChem Compound 2781019
Last Modified Aug 19 2023

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